N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1
CAS No.: 1189420-49-2
Cat. No.: VC0019454
Molecular Formula: C15H10BrClFNO2
Molecular Weight: 371.595
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189420-49-2 |
|---|---|
| Molecular Formula | C15H10BrClFNO2 |
| Molecular Weight | 371.595 |
| IUPAC Name | 2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C15H10BrClFNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)/i14+1 |
| Standard InChI Key | WUZSFIKFFXBHMB-UJKGMGNHSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)F |
Introduction
Chemical Identity and Structural Characteristics
N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1, identified by CAS number 1189420-49-2, represents a complex halogenated organic molecule featuring a strategic 13C isotopic label. The compound's molecular formula is C15H10BrClFNO2, more specifically represented as C14[13C]H10BrClFNO2 to highlight the carbon-13 isotope incorporation . This compound belongs to the broader chemical class of benzophenone derivatives, featuring both halogen substituents (fluorine, chlorine, and bromine) and an acetamide functional group that contribute to its diverse reactivity profile.
Nomenclature and Synonyms
The compound is known by several alternative names in scientific literature and commercial catalogs, reflecting different naming conventions within the chemical community. These synonyms include 2-Bromoacetamido-5-chloro-2'-fluorobenzophenone-13C, 5-Chloro-2-(bromoacetylamine)-2'-fluorobenzophenon-13C, and 2-Bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide-13C . The presence of the "13C1" suffix explicitly indicates that one carbon atom in the molecule has been isotopically labeled with carbon-13 rather than the naturally abundant carbon-12.
Physical and Chemical Properties
The compound presents as a light yellow solid at standard conditions . Its molecular weight is reported as 370.60 g/mol or 371.59 g/mol (with slight variations between sources due to rounding differences) . The compound exhibits solubility in several organic solvents including chloroform, dichloromethane, ethyl acetate, and methanol, making it suitable for various synthetic applications and analytical procedures .
Isotopic Labeling Significance
Carbon-13 Incorporation
The defining characteristic of this compound is the strategic incorporation of a carbon-13 (13C) isotope at a specific position in the molecule. This isotope labeling serves critical functions in analytical chemistry and research applications. The unlabeled version of this compound has the CAS number 1584-62-9 , demonstrating that this molecule is a specialized variant created for specific analytical purposes.
Applications of Isotope Labeling
| Supplier | Product Number | Packaging | Purity | Price (USD) | Updated |
|---|---|---|---|---|---|
| TRC | F588487 | 20mg | Not specified | $140 | Dec 16, 2021 |
| American Custom Chemicals Corporation | RDL0013692 | 5mg | 95.00% | $496.22 | Dec 16, 2021 |
| Medical Isotopes, Inc. | C10299 | 20mg | Not specified | $875 | Dec 16, 2021 |
This significant price variation (from $7/mg to $99.24/mg) potentially reflects differences in synthetic process, purity specifications, and certification standards .
Applications in Scientific Research
Pharmaceutical Development
N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1 demonstrates substantial utility in pharmaceutical research contexts. The compound's structural features, including the fluorine and chlorine atoms coupled with the bromoacetamide group, provide a versatile scaffold for further chemical modifications in drug discovery programs. The presence of the 13C isotope label makes it particularly valuable for tracking metabolic pathways of drug candidates containing similar structural motifs.
Organic Synthesis Applications
Beyond pharmaceutical applications, this compound serves as an important intermediate in organic synthesis. Its halogenated structure and reactive functional groups enable it to participate in various chemical transformations, including nucleophilic substitution reactions, metal-catalyzed coupling procedures, and complex molecule assembly. The 13C label allows researchers to monitor reaction progress and verify structural assignments in multi-step synthetic sequences.
Analytical Chemistry
Structural Relationships and Chemical Reactivity
Related Compounds
The unlabeled analog of this compound (CAS: 1584-62-9) represents the more commonly encountered version in general synthetic applications . Another structurally related compound is N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide (CAS: 32580-26-0), which differs by lacking the fluorine substituent on the phenyl ring . These structural relationships highlight the compound's position within a broader family of functionalized benzophenone derivatives with varied applications.
Reactivity Profile
The compound's reactivity is influenced by several structural features. The bromoacetamide moiety presents a reactive alkylating agent character, making it useful in reactions targeting nucleophilic centers. The carbonyl groups (both ketone and amide) provide sites for nucleophilic addition reactions. Additionally, the halogen substituents (particularly bromine) can participate in various metal-catalyzed coupling reactions, expanding the compound's synthetic utility.
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